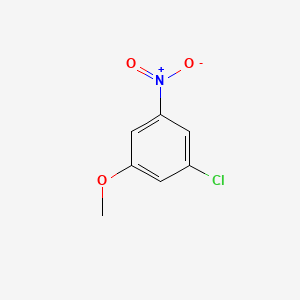

1-Chloro-3-methoxy-5-nitrobenzene

Description

Strategic Positioning within Substituted Benzene (B151609) Chemistry

Substituted benzenes are foundational molecules in organic chemistry, serving as precursors and intermediates for a vast array of more complex structures. byjus.com The identity and position of the substituents on the benzene ring profoundly influence its chemical behavior. studymind.co.uklibretexts.org In the case of 1-Chloro-3-methoxy-5-nitrobenzene, the substituents are a chloro group, a methoxy (B1213986) group, and a nitro group.

The chloro group is a halogen and is considered a deactivating group, meaning it withdraws electron density from the benzene ring through its inductive effect. msu.edulibretexts.org However, it is also an ortho-, para-director in electrophilic aromatic substitution reactions due to the resonance effect of its lone pair of electrons. libretexts.org The methoxy group is an activating group, donating electron density to the ring via resonance, and is also an ortho-, para-director. libretexts.orgwikipedia.org Conversely, the nitro group is a strong deactivating group, withdrawing electron density both inductively and by resonance, and is a meta-director. studymind.co.ukwikipedia.org

The specific 1,3,5- (or meta-) substitution pattern of these groups in this compound creates a complex electronic environment. The interplay of these activating and deactivating effects, along with their directing influences, makes this compound a valuable tool for investigating the subtleties of electrophilic and nucleophilic aromatic substitution reactions.

Overview of Electronically Activated Aromatic Systems in Organic Synthesis

Aromatic systems can be "activated" or "deactivated" towards electrophilic substitution based on the electronic properties of their substituents. wikipedia.org Activating groups increase the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles. wikipedia.orgwikipedia.org Examples of activating groups include hydroxyl (-OH), amino (-NH2), and methoxy (-OCH3) groups. studymind.co.uk

Conversely, deactivating groups withdraw electron density from the ring, making it less nucleophilic and less reactive towards electrophiles. wikipedia.orgwikipedia.org Nitro (-NO2) and carboxyl (-COOH) groups are common examples of deactivating groups. studymind.co.uk

This concept of electronic activation is crucial in planning organic syntheses. By choosing appropriate substituents, chemists can control the regioselectivity of reactions, directing incoming electrophiles to specific positions (ortho, meta, or para) on the aromatic ring. studymind.co.uklibretexts.org This control is fundamental to the efficient synthesis of complex molecules.

Rationale for Comprehensive Research into this compound

The unique arrangement of functional groups in this compound makes it a compelling subject for detailed research. The presence of both activating (methoxy) and deactivating (chloro, nitro) groups in a specific orientation allows for the study of competing electronic effects and their influence on reaction outcomes.

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. The chloro group, for instance, can be displaced by nucleophiles in nucleophilic aromatic substitution reactions, a process facilitated by the presence of the strongly electron-withdrawing nitro group. The nitro group itself can be reduced to an amino group, opening up further synthetic possibilities.

Furthermore, studying the reactivity of this compound provides deeper insights into the mechanisms of electrophilic aromatic substitution on highly substituted and electronically complex rings. This knowledge is essential for the rational design of synthetic routes to new pharmaceuticals, agrochemicals, and materials.

Chemical and Physical Properties of this compound

Below is a table summarizing some of the key computed properties of this compound.

| Property | Value |

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C7H6ClNO3 nih.gov |

| Molecular Weight | 187.58 g/mol nih.gov |

| CAS Number | 55910-07-1 nih.gov |

| Synonyms | 3-chloro-5-nitroanisole, 5-Chloro-1-methoxy-3-nitrobenzene nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-methoxy-5-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-7-3-5(8)2-6(4-7)9(10)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMYKCBIUQUCKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development for 1 Chloro 3 Methoxy 5 Nitrobenzene

De Novo Synthesis Approaches

De novo synthesis of 1-chloro-3-methoxy-5-nitrobenzene relies on the careful orchestration of electrophilic aromatic substitution and nucleophilic aromatic substitution reactions. The order of these reactions is critical in directing the substituents to the desired 1, 3, and 5 positions on the aromatic ring.

Regioselective Nitration of Substituted Anisoles and Chlorobenzenes

The nitration of substituted benzenes is a cornerstone of electrophilic aromatic substitution. In the context of synthesizing this compound, the starting material is typically 3-chloroanisole. The methoxy (B1213986) group (-OCH3) is an activating, ortho-, para-directing group, while the chloro group (-Cl) is a deactivating, ortho-, para-directing group. wikipedia.orglibretexts.org When both are present, the powerful activating effect of the methoxy group dominates the directing influence.

The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+). youtube.comwikiwand.com The methoxy group at position 3 directs the incoming nitro group primarily to the ortho and para positions (positions 2, 4, and 6). The chloro group at position 1 also directs to its ortho and para positions (positions 2 and 6, and position 4 respectively). The steric hindrance from the existing substituents and the electronic effects guide the nitration to the 5-position, which is para to the chloro group and ortho to the methoxy group.

Challenges in regioselectivity can arise, leading to the formation of isomeric byproducts. wikipedia.org Therefore, optimization of reaction conditions is crucial. The use of alternative nitrating agents and catalysts, such as zeolites, has been explored to enhance para-selectivity. cardiff.ac.ukgoogle.com For instance, nitration of chlorobenzene (B131634) over certain zeolites has shown high preference for the para isomer. cardiff.ac.uk

A study on the nitration of p-chloroanisole demonstrated that the reaction can proceed via different mechanisms depending on the conditions, which can affect the product distribution. researchgate.net

Halogenation Strategies for Benzene (B151609) and its Derivatives

Halogenation, specifically chlorination, is another key electrophilic aromatic substitution reaction in the synthesis of this compound. If starting from an anisole (B1667542) derivative, direct chlorination can be employed. The methoxy group will direct the incoming chlorine atom to the ortho and para positions. rsc.orgrsc.org

Alternatively, a Sandmeyer-type reaction can be utilized starting from an appropriately substituted aniline (B41778). For example, 5-methoxy-3-nitroaniline can be converted to its diazonium salt, which is then treated with a chloride source, such as copper(I) chloride, to introduce the chloro group at the 1-position. This method offers high regioselectivity as the position of the chloro group is predetermined by the location of the initial amino group.

Etherification Routes for Methoxy Group Introduction utilizing Sodium Methoxide (B1231860)

The introduction of the methoxy group is often achieved through a nucleophilic aromatic substitution reaction, specifically an etherification. google.com This typically involves the reaction of a substituted chloronitrobenzene with sodium methoxide (NaOCH3). researchgate.net For instance, starting with 1,3-dichloro-5-nitrobenzene, one of the chloro groups can be selectively displaced by the methoxide ion. The nitro group, being a strong electron-withdrawing group, activates the ring towards nucleophilic attack, facilitating the substitution.

The choice of solvent is critical in this reaction. Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are often preferred as they can solvate the cation (Na+) effectively, leaving the methoxide ion more nucleophilic. thieme-connect.de The reaction temperature is also a key parameter to control the rate and selectivity of the etherification. google.com

A patent describes a method for the synthesis of 1-chloro-3-methoxy-5-methylbenzene (B1355040) from 1-chloro-3-halotoluene using sodium methoxide in solvents like methanol (B129727), N,N-dimethylformamide, N,N-dimethylacetamide, or dimethylsulfoxide. google.com This highlights the industrial applicability of this etherification strategy.

Optimization of Reaction Conditions and Reagent Systems

Solvent Effects on Synthetic Efficiency and Selectivity

The choice of solvent can significantly influence the outcome of the synthetic steps. In nitration reactions, the solvent can affect the activity of the nitrating agent and the solubility of the reactants, thereby influencing the reaction rate and the isomer distribution. sciengine.comacs.org For instance, nitration in acetic anhydride (B1165640) can lead to different isomer ratios compared to the classic mixed acid conditions. researchgate.net

In nucleophilic aromatic substitution reactions, such as the etherification with sodium methoxide, the solvent plays a crucial role. thieme-connect.de Polar aprotic solvents like DMSO, DMF, and 1,3-dimethylimidazolidin-2-one (DMI) are effective in promoting the displacement of a leaving group by the methoxide ion. researchgate.net The use of phase-transfer catalysts in nonpolar aprotic solvents has also been shown to be effective for the methoxydenitration of substituted nitrobenzenes. researchgate.net The dielectric constant of the solvent can impact the ratio of O-alkylation to C-alkylation in the reaction of sodium phenoxides with alkyl halides. thieme-connect.de

Temperature and Pressure Influence on Yield and Purity

Temperature is a critical parameter that must be carefully controlled in all synthetic steps. In nitration reactions, the temperature affects the rate of reaction and can influence the extent of side reactions, such as dinitration or oxidation. wikipedia.orgresearchgate.net Nitration of benzene is typically conducted at a warm temperature, not exceeding 50 °C, to control the reaction. wikiwand.com Some highly selective nitrations are even carried out at very low temperatures. researchgate.net

For etherification reactions, the temperature influences the reaction rate. A patent for the synthesis of nitroanisole from m-nitrochlorobenzene specifies a reaction temperature between 10 and 200 °C, with a preferred range of 80 to 150 °C. google.com Similarly, a method for synthesizing 1-chloro-3-methoxy-5-methylbenzene involves heating the reactants. google.com

Pressure can also be a factor, particularly in reactions involving gaseous reagents or when trying to increase the reaction rate at a given temperature. The aforementioned patent for nitroanisole synthesis mentions a pressure range of 0.1 to 4.0 MPa, with a preferred range of 0.3 to 0.8 MPa. google.com Controlling the temperature and pressure not only affects the yield but is also crucial for ensuring the purity of the final product by minimizing the formation of isomers and other impurities.

Table of Reaction Parameters and Their Effects

| Parameter | Reaction Type | Effect on Yield and Purity |

| Solvent | Nitration | Influences isomer distribution and reaction rate. researchgate.netsciengine.comacs.org |

| Etherification | Polar aprotic solvents (e.g., DMSO, DMF) increase nucleophilicity of methoxide, enhancing reaction rate and yield. thieme-connect.de | |

| Temperature | Nitration | Higher temperatures can lead to over-nitration and reduced purity. wikipedia.orgresearchgate.net Lower temperatures can improve selectivity. researchgate.net |

| Etherification | Increased temperature generally increases the reaction rate, but excessive heat can lead to side reactions. google.com | |

| Pressure | Etherification | Can be used to control reaction rates, especially in industrial-scale synthesis. google.com |

Catalytic Transformations in the Synthesis of this compound

One of the primary routes to analogous nitroaromatic compounds involves electrophilic nitration. In this context, Lewis acid catalysts such as ferric chloride or aluminum chloride can be utilized to improve the efficiency of the electrophilic substitution. These catalysts function by polarizing the nitrating agent, thereby generating a more potent electrophile.

Another significant catalytic transformation is the reduction of a nitro group, which is a common step in the synthesis of related aniline derivatives. This process is typically achieved through catalytic hydrogenation, employing catalysts like palladium on carbon (Pd/C) with hydrogen gas. evitachem.com

Furthermore, phase-transfer catalysts play a crucial role in methoxylation reactions, particularly in industrial settings. Catalysts such as triethylmethylammonium chloride and benzyltriethylammonium chloride are used to facilitate the reaction between a chloro-substituted nitrobenzene (B124822) and a methoxide source under atmospheric pressure. google.com This method avoids the need for high-pressure conditions, reducing operational hazards and costs. google.com The catalyst enhances the solubility and reactivity of the nucleophile in the organic phase, leading to improved reaction rates and yields.

A related synthetic strategy involves the diazotization of an amino group, followed by a Sandmeyer-type reaction. For instance, the synthesis of 1-bromo-3-methoxy-5-nitrobenzene (B101961) can be achieved by diazotizing 3-methoxy-5-nitroaniline (B1585972) and subsequently treating it with copper(I) bromide. This highlights the use of copper catalysts in introducing halides to the aromatic ring.

The following table summarizes key catalytic transformations relevant to the synthesis of this compound and its precursors.

| Reaction Type | Catalyst | Reagents | Purpose | Reference |

| Electrophilic Nitration | Lewis Acids (e.g., FeCl₃, AlCl₃) | Nitrating agent (e.g., HNO₃/H₂SO₄) | Enhance electrophilic substitution efficiency. | |

| Methoxylation | Phase-Transfer Catalysts (e.g., Triethylmethylammonium chloride) | Sodium methoxide, Methanol | Facilitate nucleophilic aromatic substitution under atmospheric pressure. | google.com |

| Halogenation (Sandmeyer) | Copper(I) Halide (e.g., CuBr) | Diazotized amine, HBr | Introduce a halogen atom to the aromatic ring. | |

| Nitro Group Reduction | Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Reduce a nitro group to an amino group. | evitachem.com |

Industrial Synthesis Scale-Up and Process Engineering Considerations

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of process engineering principles to ensure safety, efficiency, and product quality. Key aspects include reactor design, reaction condition control, and downstream processing.

Reactor and Process Design: For nitration reactions, which are highly exothermic, continuous flow reactors or microreactors are increasingly being adopted over traditional batch reactors. researchgate.net Microreactors offer superior heat transfer, precise temperature control, and enhanced safety, which are critical for managing the risks associated with nitration. researchgate.net This technology can also improve selectivity and reduce the formation of by-products. researchgate.net

In processes involving methoxylation, industrial-scale operations may employ large-scale reactors (e.g., 15m³) equipped with robust stirring mechanisms and temperature control systems. google.com A significant process engineering strategy is the continuous addition of reagents, such as sodium methoxide solution, via a metering pump. google.com This approach allows for better control of the reaction rate and temperature, improving safety and maximizing the conversion of raw materials. google.com

Reaction Condition Control: Precise control of reaction parameters is paramount. In nitration, maintaining a low temperature is often crucial to prevent over-nitration and decomposition of the starting material. For methoxylation reactions under phase-transfer catalysis, the temperature is typically maintained between 60-75°C to ensure a reasonable reaction rate without promoting side reactions. google.com

Downstream Processing: Following the reaction, the separation and purification of the product are critical steps. Industrial processes often involve a series of work-up procedures, including:

Washing and Neutralization: The reaction mixture is typically washed with water to remove inorganic salts and unreacted acids. Neutralization, often with a weak base like sodium carbonate, is performed to bring the pH to a neutral level. environmentclearance.nic.in

Solvent Recovery: In many industrial processes, solvents like methanol are recovered through distillation and recycled to improve the economic and environmental profile of the synthesis. google.com

Purification: Techniques such as rectification (fractional distillation) and crystallization are employed to achieve high product purity. google.com A multi-tower series production method for rectification can be used to reduce energy consumption and enhance product quality. google.com Crystallization parameters, including the cooling rate and final temperature, are carefully controlled to obtain the desired crystal size and purity. google.com

The table below outlines key process engineering considerations for the industrial synthesis of related nitroaromatic compounds.

| Process Step | Equipment/Method | Key Parameters | Purpose | Reference |

| Reaction | Continuous Flow Reactor/Microreactor | Temperature, Residence Time, Flow Rate | Enhance heat transfer, safety, and selectivity in nitration. | researchgate.net |

| Reagent Addition | Metering Pump | Continuous Feed Rate | Improve reaction control, safety, and conversion rate. | google.com |

| Separation | Rectification (Multi-tower series) | Tower Temperature, Pressure | Separate product from by-products and unreacted materials efficiently. | google.com |

| Purification | Crystallization | Cooling Rate, Final Temperature | Achieve high product purity and desired crystal morphology. | google.com |

| Post-Reaction | Water Washing, Neutralization (e.g., with Sodium Carbonate) | pH Control | Remove impurities and neutralize acidic residues. | environmentclearance.nic.in |

Mechanistic Organic Chemistry of 1 Chloro 3 Methoxy 5 Nitrobenzene Reactivity

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for appropriately substituted aromatic compounds. The presence of strong electron-withdrawing groups is crucial for the activation of the aromatic ring towards nucleophilic attack.

The substituents on the 1-chloro-3-methoxy-5-nitrobenzene ring play distinct and crucial roles in directing the course of SNAr reactions. The nitro group (-NO₂) is a powerful electron-withdrawing group, which significantly activates the aromatic ring for nucleophilic attack by stabilizing the negatively charged intermediate. strath.ac.uklibretexts.org Conversely, the methoxy (B1213986) group (-OCH₃) is an electron-donating group through resonance, which tends to deactivate the ring towards nucleophiles. The chlorine atom, while having an inductive electron-withdrawing effect, is also a leaving group in these reactions.

The positions of these substituents are paramount. Electron-withdrawing groups exert their strongest activating influence when they are positioned ortho or para to the leaving group, as this allows for effective delocalization of the negative charge in the intermediate. libretexts.orglibretexts.org In this compound, the nitro group is meta to the chlorine. While still activating, this is a less favorable arrangement for stabilization compared to an ortho or para relationship. The methoxy group, being para to the nitro group and meta to the chloro group, further modulates the electronic environment of the ring.

In the case of this compound, the attack of a nucleophile at the carbon attached to the chlorine atom leads to a Meisenheimer complex where the negative charge is delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group. libretexts.org Spectroscopic studies and, in some cases, isolation of stable Meisenheimer complexes have provided invaluable evidence for this reaction pathway. masterorganicchemistry.comacs.orgresearchgate.net The transition state leading to the Meisenheimer complex involves the partial formation of the new carbon-nucleophile bond and carries a partial negative charge that is also stabilized by the electron-withdrawing substituents. strath.ac.ukresearchgate.net

Table 1: Key Features of the Meisenheimer Complex in the SNAr Reaction of this compound

| Feature | Description |

| Structure | Anionic σ-complex formed by the addition of a nucleophile to the aromatic ring. |

| Charge | The negative charge is delocalized over the aromatic ring and the nitro group. |

| Stabilization | Primarily stabilized by the strong electron-withdrawing nitro group. |

| Role in Reaction | A true intermediate in the two-step addition-elimination mechanism. |

The nature of the leaving group, the strength of the nucleophile, and the solvent all have a significant impact on the reaction kinetics. For instance, the rate of substitution often follows the order F > Cl > Br > I, which is counterintuitive based on bond strength but is explained by the high electronegativity of fluorine stabilizing the transition state. researchgate.net Polar aprotic solvents are generally preferred as they can effectively solvate the charged Meisenheimer complex and the transition state leading to it.

Thermodynamic studies have shown that the formation of the Meisenheimer complex can be either the rate-determining step or a pre-equilibrium step, depending on the specific reactants and conditions. researchgate.net Activation parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, provide further insight into the transition state structure and the degree of bond formation and solvent organization.

Electrophilic Aromatic Substitution (EAS) Reactions

While the electron-deficient nature of the this compound ring makes it less reactive towards electrophiles than benzene (B151609), EAS reactions can still occur under specific conditions. The regiochemical outcome of such reactions is governed by the combined directing effects of the three substituents.

The directing effects of the substituents on the ring determine the position of electrophilic attack. The methoxy group is a powerful activating group and an ortho-, para-director. pressbooks.publibretexts.org The chloro group is a deactivating group but is also an ortho-, para-director. pressbooks.publibretexts.org The nitro group is a strong deactivating group and a meta-director. pressbooks.publibretexts.org

In this compound, the directing effects of the substituents are as follows:

Methoxy group (at C3): Directs to C2, C4, and C6.

Chloro group (at C1): Directs to C2, C4, and C6.

Nitro group (at C5): Directs to C2, C4, and C6.

All three substituents direct incoming electrophiles to the same available positions (C2, C4, and C6). The most powerful activating group, the methoxy group, will have the strongest influence, making these positions the most likely sites of electrophilic attack. masterorganicchemistry.com However, steric hindrance may play a role in the distribution of products between these positions. Attack at C4 is sterically less hindered than at C2 or C6, which are flanked by the chloro and nitro groups, respectively. Therefore, the C4 position is a likely major product, with the C2 and C6 positions being minor products. masterorganicchemistry.com

Although the methoxy group is a strong activator, its effect is not sufficient to overcome the deactivation by the other two groups. libretexts.org Therefore, harsher reaction conditions are generally required for electrophilic substitution to occur compared to benzene or more activated derivatives. libretexts.orgmsu.edu

Table 2: Summary of Substituent Effects on EAS

| Substituent | Electronic Effect | Directing Effect | Overall Impact on Reactivity |

| -OCH₃ | Activating (Resonance) | Ortho, Para | Increases reactivity |

| -Cl | Deactivating (Inductive) | Ortho, Para | Decreases reactivity |

| -NO₂ | Strongly Deactivating (Inductive & Resonance) | Meta | Strongly decreases reactivity |

Reduction Chemistry of the Nitro Group

The reduction of the nitro group is a cornerstone of nitroaromatic chemistry, providing a gateway to the corresponding anilines, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. The transformation of this compound to 5-chloro-3-methoxyaniline can be achieved through various reductive methodologies, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation stands as a widely employed method for this conversion. The choice of catalyst and reaction conditions is crucial to ensure high selectivity and yield, particularly to avoid the unintended reduction of the chloro substituent (hydrodehalogenation).

A variety of catalysts are effective for the hydrogenation of nitroarenes. Platinum on carbon (Pt/C) and palladium on carbon (Pd/C) are common choices, often used with hydrogen gas. rsc.orgresearchgate.net Raney nickel is another effective catalyst and is particularly useful for substrates where dehalogenation is a concern. acs.org Nickel-based catalysts, such as those supported on silica, have also demonstrated high activity and selectivity for the hydrogenation of functionalized nitroarenes under mild conditions, tolerating various functional groups including halogens. uni-bayreuth.de

The mechanism of catalytic hydrogenation of nitrobenzene (B124822) is understood to proceed through intermediates such as nitrosobenzene (B162901) and N-phenylhydroxylamine. rsc.org The reaction conditions, including temperature and hydrogen pressure, can be optimized to favor the formation of the desired aniline (B41778). For instance, in the hydrogenation of 1-chloro-4-nitrobenzene, a benchmark reaction, increasing the temperature from 20°C to 40°C can lead to a quantitative yield of the corresponding aniline. uni-bayreuth.de

Chemical reduction offers an alternative to catalytic hydrogenation. Reagents such as iron powder in acidic media, tin(II) chloride (SnCl₂), and sodium borohydride (B1222165) (NaBH₄) are commonly used. rsc.orgresearchgate.netresearchgate.net Iron-based reductions are particularly cost-effective and have been refined to be highly selective. researchgate.net The use of SnCl₂ provides a mild method for reducing nitro groups in the presence of other reducible functionalities. researchgate.net In some cases, the choice of reducing agent and conditions can influence the product distribution. For example, the reduction of nitroarenes with hydrazine (B178648) hydrate (B1144303) can be catalyzed by metal oxides like CeO₂-SnO₂, which can selectively reduce the nitro group without affecting chloro, methyl, or methoxy substituents.

Interactive Data Table: Comparison of Reduction Methods for Nitroarenes

| Reagent/Catalyst | Typical Conditions | Advantages | Potential Disadvantages |

| H₂/Pd/C | Room temp. to moderate heat, H₂ pressure | High efficiency, common lab reagent | Can cause dehalogenation |

| H₂/Pt/C | Room temp. to moderate heat, H₂ pressure | High activity | Can cause dehalogenation |

| H₂/Raney Ni | Room temp. to moderate heat, H₂ pressure | Less prone to dehalogenation than Pd/C | Pyrophoric nature requires careful handling |

| Fe/Acid | Acidic medium (e.g., AcOH, HCl) | Inexpensive, high chemoselectivity | Stoichiometric amounts of iron needed, workup can be tedious |

| SnCl₂ | Alcoholic solvent (e.g., EtOH) | Mild conditions, good for sensitive substrates | Generates tin-based waste |

| NaBH₄/Catalyst | Aqueous or alcoholic media | Mild reagent | May require a catalyst for aromatic nitro groups |

Oxidation Chemistry of the Methoxy Group

The methoxy group (–OCH₃) in this compound is generally stable to many reaction conditions. However, under specific oxidative or dealkylating conditions, it can undergo transformation. The primary reactions involving the methoxy group are its oxidation to a carbonyl group or its cleavage to a hydroxyl group (demethylation).

Strong oxidizing agents have the potential to oxidize the methoxy group, which could lead to the formation of a corresponding carbonyl compound. evitachem.com However, specific studies detailing the direct oxidation of the methoxy group in this compound are not prevalent in the literature, likely due to the presence of the more reactive nitro group and the potential for competing reactions on the aromatic ring.

A more commonly explored transformation is the demethylation of the methoxy group to a phenol. This can be achieved using various reagents, with boron tribromide (BBr₃) and aluminum chloride (AlCl₃) being prominent examples. epo.orgmdpi.com The demethylation of m-methoxy phenols is a known synthetic route to m-aryloxy phenols. mdpi.com A patented process describes the O-demethylation of methoxy-substituted morphinan-6-one (B15388065) derivatives using AlCl₃ in nitrobenzene as a solvent, indicating that this reagent system is effective for cleaving aryl methyl ethers. epo.org The reaction temperature for such demethylations can range from ambient to elevated temperatures. epo.org

Interactive Data Table: Reagents for Methoxy Group Transformation

| Reagent | Transformation | Typical Conditions | Notes |

| Strong Oxidants | Oxidation to Carbonyl | Harsh conditions | Selectivity can be an issue with multiple functional groups. |

| BBr₃ | Demethylation to Phenol | Inert solvent (e.g., CH₂Cl₂) | Highly effective but moisture-sensitive. |

| AlCl₃ | Demethylation to Phenol | Inert solvent (e.g., nitrobenzene) | Lewis acid catalyst, can require elevated temperatures. |

| HBr/AcOH | Demethylation to Phenol | High temperatures | Strong acid conditions. mdpi.com |

Radical Reaction Pathways and Their Significance

While many reactions of this compound proceed through ionic intermediates, the potential for radical reaction pathways exists, particularly involving the nitro group. The formation of a radical anion is a key step in the electrochemical reduction of nitroaromatic compounds. rsc.org

The initial step in the electrochemical reduction of a nitroarene is typically a one-electron transfer to form a nitrobenzene radical anion. rsc.org These radical anions can be transient species, and their subsequent reactivity depends on the molecular structure and the reaction environment. For instance, the radical anion of 1-bromo-4-nitrobenzene (B128438) has been shown to be reactive in ionic liquids, undergoing a DISP-type mechanism that leads to the formation of the nitrobenzene radical anion and a bromide ion. rsc.org This suggests that a similar pathway could be envisioned for this compound, where the radical anion could potentially expel a chloride ion.

The significance of these radical pathways lies in their potential to open up alternative reaction manifolds, leading to products that may not be accessible through conventional ionic routes. For example, the generation of aryl radicals from the fragmentation of radical anions can lead to subsequent C-C bond-forming reactions or other transformations. However, detailed studies on the specific radical reaction pathways of this compound are not extensively documented, and much of the understanding is inferred from the behavior of related nitroaromatic compounds.

Computational and Theoretical Investigations of 1 Chloro 3 Methoxy 5 Nitrobenzene

Quantum Chemical Analysis of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the distribution of electrons within a molecule, which is fundamental to its chemical properties and reactivity. For 1-Chloro-3-methoxy-5-nitrobenzene, these analyses focus on the interplay of its three distinct substituents: the electron-withdrawing nitro group, the electron-donating methoxy (B1213986) group, and the halogen chloro group.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict and explain chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity or basicity. youtube.comresearchgate.net Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, with its energy level indicating the molecule's electrophilicity. youtube.comresearchgate.net

The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive because less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

In this compound, the electronic character is heavily influenced by the substituents. The nitro group is strongly electron-withdrawing, which tends to lower the energy of both the HOMO and LUMO, making the molecule more susceptible to nucleophilic attack. The methoxy group is electron-donating through resonance, which raises the HOMO energy level. The chloro group exhibits a dual role, withdrawing electron density through induction and donating through resonance. Computational models like Density Functional Theory (DFT) are used to calculate the precise energies of these orbitals.

Table 1: Illustrative Frontier Orbital Energies for Substituted Benzenes Note: These are representative values to illustrate substituent effects. Actual calculated values for this compound would require specific DFT calculations.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Benzene (B151609) | -9.2 | 1.8 | 11.0 |

| Nitrobenzene (B124822) | -10.1 | -0.5 | 9.6 |

| Anisole (B1667542) (Methoxybenzene) | -8.4 | 1.5 | 9.9 |

The interplay of these groups in this compound results in a unique electronic structure where the HOMO may be localized more towards the methoxy-substituted part of the ring, while the LUMO is likely concentrated around the nitro-substituted region.

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. researchgate.netwavefun.com They are invaluable for predicting how molecules will interact and for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are prone to attack by electrophiles. mdpi.com Regions of positive electrostatic potential (colored blue) are electron-poor and are targets for nucleophiles. mdpi.com

For this compound, the MEP would show:

High negative potential around the oxygen atoms of the nitro group, making this the most electron-rich area and a prime site for interaction with electrophiles or hydrogen bond donors. researchgate.net

Moderate negative potential near the oxygen atom of the methoxy group.

High positive potential on the aromatic ring protons and near the hydrogen atoms of the methoxy group's methyl component.

An area of neutral to slightly positive potential around the chlorine atom, which can be counterintuitive but is explained by the phenomenon of a "sigma-hole" (discussed in section 4.3).

These maps provide a visual forecast of the molecule's reactivity, aligning with the electronic effects described by FMO theory. researchgate.net

Prediction of Reactivity and Reaction Pathways

Computational chemistry allows for the detailed modeling of chemical reactions, providing insights into their mechanisms and predicting their outcomes.

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). inflibnet.ac.in The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. inflibnet.ac.in Computational methods can locate the geometry of the transition state and calculate its energy, thereby predicting the feasibility and kinetics of a reaction pathway. core.ac.uk

For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr), theoretical calculations can model the entire reaction coordinate. researchgate.net For example, in an SNAr reaction where a nucleophile attacks the carbon bearing the chloro group, a Meisenheimer complex (a reactive intermediate) is formed. researchgate.net DFT calculations can determine the energy barriers for the formation of this intermediate and for the subsequent departure of the leaving group, identifying the rate-determining step of the reaction. inflibnet.ac.inmdpi.com The presence of the strong electron-withdrawing nitro group is known to stabilize the negatively charged intermediate, thereby lowering the activation energy and facilitating SNAr reactions. msu.edu

In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene ring direct incoming electrophiles to specific positions (ortho, meta, or para). libretexts.org this compound presents a complex case with competing directing effects:

Nitro group (-NO2): A strong deactivating, meta-director. libretexts.org

Methoxy group (-OCH3): A strong activating, ortho, para-director. libretexts.orgmasterorganicchemistry.com

Chloro group (-Cl): A deactivating, ortho, para-director. libretexts.orgmasterorganicchemistry.com

The methoxy group directs incoming electrophiles to its ortho positions (C2 and C6) and para position (C4). The nitro group directs to its meta positions (C2 and C6). The chloro group directs to its ortho (C2, C4) and para (C6) positions. Therefore, all directing groups favor substitution at positions C2, C4, and C6.

Computational models predict the most likely site of substitution by calculating the activation energies for the attack at each possible position. researchgate.net The position with the lowest energy transition state will correspond to the major product. masterorganicchemistry.com Generally, the most powerfully activating group dictates the outcome. masterorganicchemistry.com In this case, the methoxy group's activating effect would likely dominate, favoring substitution at its ortho and para positions. However, steric hindrance from adjacent groups can also play a role, potentially making the less crowded C4 and C6 positions more favorable than C2. masterorganicchemistry.com

Table 2: Predicted Regioselectivity in Electrophilic Nitration Note: This table illustrates the principle. The dominant product is determined by the lowest activation energy.

| Position of Attack | Directing Influence | Predicted Outcome |

|---|---|---|

| C2 | Ortho to -OCH3, Meta to -NO2, Ortho to -Cl | Possible, but may be sterically hindered |

| C4 | Para to -OCH3, Ortho to -Cl | Favorable |

Intermolecular Interaction Studies, including Halogen Bonding in Related Compounds

The physical properties of a compound, such as its melting and boiling points, are governed by the intermolecular forces between its molecules. For this compound, these include dipole-dipole interactions and van der Waals forces.

Spectroscopic Property Simulations for Structural Elucidation (e.g., NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, which are instrumental in the structural elucidation and characterization of novel compounds. For this compound, theoretical simulations of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra can offer deep insights into its electronic structure and molecular geometry. These computational approaches, primarily based on Density Functional Theory (DFT), allow for the prediction of spectroscopic parameters that can be compared with experimental data to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Simulations

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Theoretical calculations of NMR chemical shifts (δ) and spin-spin coupling constants can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. These calculations are crucial for assigning the signals in an experimental spectrum to specific nuclei within the molecule.

For this compound, the primary nuclei of interest are ¹H and ¹³C. The chemical environment of each nucleus, dictated by the electron-withdrawing and -donating effects of the chloro, methoxy, and nitro substituents, will uniquely influence its chemical shift.

¹H NMR Spectra Simulation: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals for the protons on the benzene ring. The electron-withdrawing nitro group and the halogen atom, combined with the electron-donating methoxy group, create a distinct electronic environment for each proton, leading to different chemical shifts. The methoxy group will present a characteristic singlet in the upfield region. DFT calculations, typically using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), can predict these chemical shifts with a high degree of accuracy, aiding in the unambiguous assignment of each proton.

¹³C NMR Spectra Simulation: Similarly, the ¹³C NMR spectrum can be simulated to predict the chemical shifts of the seven carbon atoms in this compound. The carbon atoms directly bonded to the electronegative substituents (chlorine, oxygen of the methoxy group, and the nitro group) are expected to show significant downfield shifts. The quaternary carbons and the protonated carbons of the benzene ring will also exhibit distinct chemical shifts based on their electronic surroundings. The GIAO method is widely employed for these calculations, and the results are often referenced against a standard like tetramethylsilane (B1202638) (TMS).

Below are illustrative tables of theoretically predicted NMR chemical shifts for this compound, based on typical DFT/GIAO calculations.

Table 1: Simulated ¹H NMR Chemical Shifts for this compound (Note: These are representative values and the actual calculated shifts may vary based on the level of theory and solvent model used.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) |

| H-2 | 7.85 |

| H-4 | 7.60 |

| H-6 | 7.95 |

| -OCH₃ | 3.90 |

Table 2: Simulated ¹³C NMR Chemical Shifts for this compound (Note: These are representative values and the actual calculated shifts may vary based on the level of theory and solvent model used.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-Cl) | 135.2 |

| C-2 | 115.8 |

| C-3 (C-OCH₃) | 160.5 |

| C-4 | 112.1 |

| C-5 (C-NO₂) | 149.0 |

| C-6 | 120.3 |

| -OCH₃ | 56.8 |

Infrared (IR) Spectroscopy Simulations

Theoretical calculations of vibrational frequencies are invaluable for interpreting experimental IR spectra. By computing the harmonic vibrational frequencies using DFT methods, a theoretical IR spectrum can be generated. This simulation helps in assigning the observed absorption bands to specific molecular vibrations, such as stretching, bending, and torsional modes.

For this compound, the simulated IR spectrum would highlight characteristic vibrational modes. These include the aromatic C-H stretching vibrations, the asymmetric and symmetric stretching of the nitro (NO₂) group, the C-O stretching of the methoxy group, and the C-Cl stretching vibration. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational methods.

Table 3: Simulated Key IR Vibrational Frequencies for this compound (Note: These are representative values and the actual calculated frequencies may vary based on the level of theory.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Asymmetric NO₂ Stretch | ~1530 |

| Symmetric NO₂ Stretch | ~1350 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O (Aryl-Ether) Stretch | ~1250 |

| C-Cl Stretch | ~750 |

Ultraviolet-Visible (UV-Vis) Spectroscopy Simulations

Time-Dependent Density Functional Theory (TD-DFT) is a common computational method used to simulate UV-Vis absorption spectra. These simulations predict the electronic transitions between molecular orbitals, providing the absorption wavelengths (λ_max) and oscillator strengths (f), which correspond to the intensity of the absorption bands.

For this compound, the UV-Vis spectrum is expected to be characterized by π → π* and n → π* transitions. The presence of the nitro and methoxy groups, which act as chromophores and auxochromes respectively, will significantly influence the positions and intensities of the absorption bands. TD-DFT calculations can help to identify the nature of these electronic transitions by analyzing the molecular orbitals involved. This provides a deeper understanding of the electronic structure and the effect of the substituents on the absorption properties of the molecule.

Table 4: Simulated UV-Vis Absorption Data for this compound (Note: These are representative values and the actual calculated absorptions may vary based on the level of theory and solvent model used.)

| Electronic Transition | Predicted λ_max (nm) | Oscillator Strength (f) |

| π → π | ~280 | 0.45 |

| n → π | ~340 | 0.02 |

Derivative Synthesis and Functionalization of 1 Chloro 3 Methoxy 5 Nitrobenzene

Strategic Modifications for Diverse Chemical Libraries

The creation of chemical libraries from a single, readily available scaffold is a cornerstone of modern medicinal chemistry and materials science. 1-Chloro-3-methoxy-5-nitrobenzene is an exemplary scaffold due to the differential reactivity of its substituents. Strategic modifications can be planned to systematically alter the molecule's properties.

Key strategies include:

Halogen Exchange and Functionalization: The chlorine atom can be targeted for substitution or used as a handle in cross-coupling reactions. Introducing other halogens, such as bromine or iodine, in its place or at other positions can modify the reactivity profile. For instance, replacing chlorine with iodine enhances the leaving-group ability, facilitating faster substitution reactions under milder conditions. researchgate.net

Substitution of the Methoxy (B1213986) Group: The methoxy group can be cleaved to yield a phenol, which can then be re-alkylated or functionalized in other ways to introduce a variety of ethereal or ester linkages.

Reduction and Derivatization of the Nitro Group: The nitro group is a powerful electron-withdrawing group that can be readily reduced to an amine. This amine then serves as a versatile nucleophile or a precursor for diazotization, enabling the introduction of a wide range of other functional groups.

Aromatic Substitution: Although the ring is deactivated by the nitro group, the existing substituents direct further electrophilic or nucleophilic aromatic substitutions to the remaining positions, allowing for the synthesis of tetra- or penta-substituted benzene (B151609) derivatives. researchgate.net

These modifications allow for the systematic exploration of the chemical space around the core structure, which is invaluable for screening programs aimed at discovering new molecules with desired biological or material properties.

**5.2. Introduction of Diverse Functional Groups via Existing Sites

The functional groups on the this compound ring are not merely passive substituents; they are reactive sites that provide entry points for extensive chemical elaboration.

The reduction of the nitro group to a primary amine is one of the most fundamental and useful transformations of this molecule. This reaction converts the strongly electron-withdrawing nitro group into a versatile, electron-donating amino group, drastically altering the electronic properties of the aromatic ring.

Commonly employed methods for this reduction include:

Catalytic Hydrogenation: This method uses hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). researchgate.net

Metal-Acid Systems: Reagents like tin (II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) in acetic acid are classic and effective methods for nitro group reduction. acs.org

Electrocatalytic Reduction: Modern methods involve the use of electrocatalysis, where a polyoxometalate redox mediator can be used to selectively reduce substituted nitroarenes to their corresponding anilines. acs.org This method can be highly selective, even in the presence of other reducible functional groups. acs.org

The resulting product, 3-chloro-5-methoxyaniline, is a valuable intermediate. The amino group can undergo a plethora of subsequent reactions, including acylation, alkylation, sulfonylation, and diazotization, leading to amides, secondary/tertiary amines, sulfonamides, and a variety of other functionalities via Sandmeyer-type reactions.

Table 1: Reaction Conditions for Nitro Group Reduction

| Reagent System | Catalyst/Mediator | Solvent | Typical Conditions | Reference |

| Hydrogen Gas | Palladium on Carbon (Pd/C) | Ethanol / Ethyl Acetate | Room Temperature, H₂ atmosphere | researchgate.net |

| Tin(II) Chloride Dihydrate | - | Ethyl Acetate | Reflux | acs.org |

| Electrocatalysis | Polyoxometalate | Aqueous Buffer | Controlled-potential electrolysis | acs.org |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the Suzuki-Miyaura reaction is a prominent example. sigmaaldrich.com This reaction typically couples an organoboron compound (like a boronic acid) with an organohalide. sigmaaldrich.com While aryl chlorides can be used, the reactivity order for the halide is generally I > Br > OTf >> Cl. sigmaaldrich.com Therefore, analogs of this compound, where the chlorine is replaced by bromine or iodine, are often more suitable substrates for these reactions. researchgate.net

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a Pd(0) species:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

For example, a derivative like 1-bromo-3-methoxy-5-nitrobenzene (B101961) can be coupled with various aryl or vinyl boronic acids to create biaryl or aryl-vinyl structures. The choice of catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, ligands, and base is crucial for optimizing the reaction yield and scope. ajchem-b.comresearchgate.net This strategy dramatically increases molecular complexity, allowing for the synthesis of elaborate structures from simple precursors.

The methoxy group (-OCH₃) provides another site for functionalization, primarily through its cleavage to a hydroxyl group (-OH). This demethylation reaction transforms the ether into a phenol, which opens up new synthetic possibilities.

Common demethylation agents include strong Lewis acids or Brønsted acids:

Boron Tribromide (BBr₃): A powerful and common reagent for cleaving aryl methyl ethers.

Aluminium Chloride (AlCl₃): An efficient and cost-effective reagent, particularly effective for demethylating aryl methyl ethers that have an adjacent electron-withdrawing group. acs.org

Strong Acids: Reagents like hydrobromic acid (HBr) can also effect demethylation, often at elevated temperatures. acs.org

Once the 3-chloro-5-nitrophenol (B182748) is formed, the hydroxyl group can be used as a nucleophile in Williamson ether synthesis to introduce different alkyl or aryl chains, or it can be acylated to form esters. This allows for fine-tuning of properties like lipophilicity and hydrogen bonding capacity.

Design of Analogs with Tunable Electronic and Steric Properties

By strategically replacing the existing substituents on the this compound ring, a wide range of analogs with tailored electronic and steric properties can be designed. These properties are critical as they dictate the molecule's reactivity, conformation, and interactions with biological targets or other materials. researchgate.netajchem-b.com

The electronic nature of the ring is influenced by the balance of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs):

Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) is a very strong EWG, deactivating the ring towards electrophilic substitution but activating it for nucleophilic aromatic substitution (SNAr). researchgate.net Other EWGs like the trifluoromethyl group (-CF₃) also strongly deactivate the ring. researchgate.net

Electron-Donating Groups (EDGs): The methoxy group (-OCH₃) is an EDG, activating the ring towards electrophilic substitution. Replacing it with a simple methyl group (-CH₃) would provide a weaker electron-donating effect. ajchem-b.com

Steric hindrance is another key property that can be tuned. The introduction of bulky groups can restrict bond rotation, influence the preferred conformation of the molecule, and block certain reaction sites. For example, replacing the methoxy group with a larger isopropoxy group increases steric bulk around that position. nih.gov Similarly, introducing a trifluoromethyl group adds significant steric bulk compared to a hydrogen or fluorine atom. researchgate.net

These modifications allow for the rational design of analogs where reactivity and physical properties are carefully controlled. chinesechemsoc.org

Table 2: Influence of Substituents on Electronic and Steric Properties

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity | Reference |

| -NO₂ | 5 | Strong EWG | Moderate | Deactivates ring for EAS, Activates for SNAr | researchgate.net |

| -Cl | 1 | Weak EWG | Small | Leaving group in coupling/SNAr reactions | ajchem-b.com |

| -OCH₃ | 3 | EDG | Moderate | Activates ring for EAS | researchgate.netajchem-b.com |

| -Br | 1 | Weak EWG | Small | Better leaving group than Cl | researchgate.net |

| -CH₃ | 3 | Weak EDG | Small | Activates ring (less than -OCH₃) | ajchem-b.com |

| -CF₃ | - | Strong EWG | Large | Deactivates ring, increases lipophilicity | researchgate.net |

| -CH₂Cl | - | EWG (inductive) | Moderate | Provides a reactive site for alkylation | researchgate.net |

Stereochemical Control in Derivative Synthesis

When functionalization of this compound or its derivatives leads to the formation of new stereocenters, controlling the stereochemical outcome is crucial, particularly in the synthesis of chiral drugs. rsc.org The parent molecule is prochiral, meaning it can be converted to a chiral molecule in a single step. For example, a reaction that differentiates between the two faces of the aromatic ring or a reaction at a substituent that generates a chiral center requires stereocontrol.

Strategies to achieve stereoselectivity include:

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a subsequent reaction to occur stereoselectively. sigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed. For example, if the nitro group were reduced to an amine and then acylated with a chiral carboxylic acid, the resulting chiral amide could direct subsequent reactions before being cleaved.

Asymmetric Catalysis: This is a highly efficient approach where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.

Transition Metal Catalysis: Chiral ligands coordinated to a metal center (e.g., Rhodium, Iridium, Palladium) can create a chiral environment that forces a reaction to proceed with high enantioselectivity. ajchem-b.com This is widely used in asymmetric hydrogenations and coupling reactions. ajchem-b.com

Organocatalysis: Small organic molecules, such as chiral amines or phosphoric acids, can act as catalysts. ajchem-b.com For instance, a chiral Brønsted acid could protonate an intermediate in a stereoselective manner, controlling the final product's stereochemistry.

Enzyme-Catalyzed Reactions: Biocatalysts (enzymes) operate with exquisite stereoselectivity and can be used to perform reactions like reductions or hydrolyses on substituted aromatic rings to yield enantiomerically pure products.

While specific, documented examples of stereoselective synthesis starting directly from this compound are not widespread, these general principles of asymmetric synthesis are directly applicable to its derivatives. researchgate.net For instance, creating a derivative with an alkene side chain would open the door to asymmetric hydrogenation or epoxidation. Similarly, reduction of a ketone derivative could be performed with chiral reducing agents to control the stereochemistry of the resulting alcohol. The ability to control the 3D arrangement of atoms is paramount for producing molecules with specific biological activities. rsc.org

Applications of 1 Chloro 3 Methoxy 5 Nitrobenzene in Advanced Materials Science

The trifunctional aromatic compound 1-Chloro-3-methoxy-5-nitrobenzene serves as a versatile building block in the realm of advanced materials science. Its distinct substituent groups—a chloro group, a methoxy (B1213986) group, and a nitro group—are positioned at the 1, 3, and 5 carbons of the benzene (B151609) ring, respectively. This specific arrangement of electron-withdrawing (nitro and chloro) and electron-donating (methoxy) groups imparts unique reactivity and electronic properties to the molecule, making it a valuable precursor for a range of specialized materials. Its utility spans from components in optoelectronic systems to the synthesis of complex polymers and the construction of ordered supramolecular structures.

Environmental Behavior and Biogeochemical Transformations of 1 Chloro 3 Methoxy 5 Nitrobenzene

The environmental fate of the synthetic organic compound 1-chloro-3-methoxy-5-nitrobenzene, also known as 3-chloro-5-nitroanisole, is dictated by a combination of its chemical properties and the environmental compartments it enters. Its journey and persistence in the environment are governed by various abiotic and biotic processes, including degradation by light and water, microbial action, and physical partitioning between soil, water, and air.

Exploration of Biological and Pharmaceutical Relevance of 1 Chloro 3 Methoxy 5 Nitrobenzene Derivatives

Development of Enzyme Inhibitors and Biological Probes

Derivatives of 1-Chloro-3-methoxy-5-nitrobenzene are notable for their role as enzyme inhibitors. smolecule.com The specific arrangement of the chloro, methoxy (B1213986), and nitro groups on the benzene (B151609) ring allows for interactions with the active sites of various enzymes. For instance, certain derivatives have been investigated as inhibitors of kinases, which are enzymes that play a crucial role in cell signaling and are often implicated in cancer pathways. The nitro group, in particular, can be chemically modified, such as being reduced to an amino group, to create compounds with altered or enhanced biological activities.

The core structure of this compound also serves as a scaffold for creating biological probes. These probes are essential tools in chemical biology for studying the function and localization of enzymes and receptors within a biological system. By attaching fluorescent tags or other reporter molecules to the this compound framework, researchers can visualize and track the interactions of these derivatives with their biological targets.

Rational Drug Design Utilizing the Aromatic Scaffold

The this compound scaffold is a valuable starting point for rational drug design. researchgate.netresearchgate.net Medicinal chemists utilize this framework to synthesize new potential drug candidates by systematically modifying its structure. omu.edu.tr The presence of the chloro, methoxy, and nitro groups offers multiple sites for chemical reactions, enabling the creation of a library of derivatives with diverse physicochemical properties.

A key strategy in drug design is "scaffold hopping," where the core structure of a known active molecule is replaced with a different one to improve properties like potency, selectivity, or metabolic stability. researchgate.net The this compound scaffold can be considered a "privileged structure" in this context, as it has been shown to bind to multiple biological targets. researchgate.net For example, modifications to this scaffold have led to the development of potent and selective inhibitors for various enzymes. nih.gov

Agrochemical Applications and Targeted Herbicide Development

The utility of this compound derivatives extends into the agrochemical industry, where they serve as intermediates in the synthesis of herbicides and pesticides. cymitquimica.comnbinno.com The specific substituents on the aromatic ring can be tailored to target particular enzymes or biological pathways in weeds, leading to the development of selective herbicides. researchgate.net

For example, chloroacetamide herbicides, a class of chemicals that includes derivatives of this compound, function by inhibiting cell division in susceptible plants. nih.gov This targeted approach helps to control weed growth in various crops like corn, soybeans, and peanuts. nih.gov The development of such targeted herbicides is crucial for improving crop yields while minimizing harm to the environment. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactive Analogs

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. acs.org For derivatives of this compound, SAR studies involve synthesizing a series of analogs with systematic variations in their structure and then evaluating their biological effects. nih.govacs.org

These studies have revealed important insights into the roles of the different functional groups on the this compound ring. For example, research has shown that the position and nature of substituents can significantly impact a derivative's potency and selectivity as an enzyme inhibitor. nih.gov In some cases, replacing the methoxy group with other functionalities or introducing additional substituents can lead to compounds with improved activity. nih.govnih.gov

Below is a data table summarizing the impact of structural modifications on the biological activity of certain this compound analogs:

| Compound/Analog | Structural Modification | Impact on Biological Activity | Reference |

| FiVe1 Derivative 4e | Hydrogen at C-5 replaced by a methoxy group. | Over 20-fold more potent and over 10-fold more selective compared to the parent compound FiVe1. | nih.gov |

| FiVe1 Derivative 4g | Hydrogen at C-5 replaced by a hydroxy group. | Less potent than the methoxy counterpart (4e) but still more active and selective than FiVe1. | nih.gov |

| FiVe1 Derivative 4d | 3-chloro group replaced with a methoxy group. | Over 2-fold improvement in cytotoxicity and selectivity. | nih.gov |

| FiVe1 Derivative 4c | Methoxy groups at both C-3 and C-5 positions. | Resulted in double-digit nanomolar potency. | nih.gov |

| 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Analog | 3-methoxy group replaced with a 3-chloro group. | Comparable activity to the parent compound. | nih.gov |

| 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Analog | 3-methoxy group replaced with 3-fluoro or 3-bromo groups. | 2.5 to 4-fold less active. | nih.gov |

Preclinical Evaluation of Derivative Efficacy and Selectivity

Before a potential drug candidate can be considered for human trials, it must undergo rigorous preclinical evaluation to assess its efficacy and selectivity. This process involves testing the compound in various in vitro and in vivo models. For derivatives of this compound, preclinical studies have been crucial in identifying promising lead compounds for further development. acs.org

For instance, studies have evaluated the in vitro antiproliferative activity of these derivatives against various cancer cell lines. nih.gov Compounds that show potent and selective activity in these initial screens are then often advanced to in vivo studies in animal models. acs.org These preclinical evaluations provide critical data on a compound's potential therapeutic window and help to identify any potential off-target effects. acs.org The ultimate goal is to identify derivatives with a favorable balance of potency, selectivity, and a good safety profile.

Advanced Analytical Characterization and Quality Control in Research

High-Resolution Spectroscopic Techniques (e.g., 2D NMR, High-Resolution Mass Spectrometry)

High-resolution spectroscopic techniques are indispensable for the unambiguous structural elucidation of organic molecules.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides detailed insights into the connectivity of atoms within a molecule. While one-dimensional (1D) NMR spectra can be complex for substituted aromatic compounds, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can resolve overlapping signals and establish proton-proton and proton-carbon correlations, respectively. For 1-Chloro-3-methoxy-5-nitrobenzene, 2D NMR would be instrumental in definitively assigning the signals of the aromatic protons and carbons, confirming the substitution pattern on the benzene (B151609) ring.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass. For this compound, HRMS would be used to confirm its molecular formula, C₇H₆ClNO₃.

| Property | Value | Reference |

| Molecular Formula | C₇H₆ClNO₃ | Computed by PubChem |

| Exact Mass | 187.0036207 Da | Computed by PubChem nih.gov |

Table 1: Computed High-Resolution Mass Data for this compound

Chromatographic Method Development for Purity and Impurity Profiling

Chromatographic techniques are the cornerstone of purity assessment and impurity profiling, ensuring that a compound meets the required quality standards for research applications.

The development of a robust High-Performance Liquid Chromatography (HPLC) method is a common strategy for determining the purity of non-volatile compounds like this compound. A typical reversed-phase HPLC method for a related compound, 1-chloro-3-methoxybenzene, utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com Method development would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve optimal separation of the main compound from any potential impurities. nih.gov UV detection is commonly employed for aromatic compounds. cdc.gov

Potential impurities in this compound could arise from the starting materials, by-products of the synthesis, or degradation products. A well-developed chromatographic method should be able to separate these impurities from the main peak, allowing for their identification and quantification. The validation of such a method, following guidelines from the International Council for Harmonisation (ICH), would ensure its specificity, linearity, accuracy, precision, and robustness. lcms.cz

X-ray Crystallography for Solid-State Structure Elucidation

Advanced Thermal Analysis Techniques

Advanced thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are employed to investigate the thermal properties of a compound, including its melting point, decomposition temperature, and thermal stability.

For nitroaromatic compounds, which can be energetic, understanding their thermal behavior is critical. A study on nitrobenzene (B124822)/dinitrobenzene mixtures using DSC showed exothermic activity from approximately 300 °C to 500 °C, indicating significant energy release upon decomposition. Similar analyses for this compound would involve heating a small sample at a controlled rate to determine its melting point and to identify the onset temperature of any exothermic or endothermic events. TGA would complement this by measuring the change in mass as a function of temperature, indicating the temperatures at which the compound degrades or volatilizes. A patent describing the thermal analysis of a related complex molecule shows the utility of DSC and TGA in characterizing crystalline forms. google.com

Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS/MS, LC-MS/MS)

Hyphenated techniques, which couple a separation technique with a detection technique, are powerful tools for the analysis of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds. This compound can be analyzed by GC-MS, and the resulting mass spectrum provides a molecular fingerprint that aids in its identification. The PubChem database contains a GC-MS spectrum for this compound. nih.gov

| m/z Value | Interpretation | Reference |

| 187 | Molecular Ion [M]⁺ | nih.gov |

| 126 | Fragment | nih.gov |

| 63 | Fragment | nih.gov |

Table 2: Key GC-MS Fragmentation Data for this compound

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer enhanced selectivity and sensitivity compared to single-stage mass spectrometry techniques. These methods are particularly valuable for the trace analysis of impurities in a complex matrix. researchgate.netresearchgate.netscirp.org In MS/MS, a specific precursor ion is selected and fragmented to produce product ions. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and allows for the confident detection and quantification of target analytes at very low concentrations. The development of an LC-MS/MS method would be particularly useful for identifying and quantifying non-volatile or thermally labile impurities that are not amenable to GC analysis. researchgate.net

Q & A

Q. What are the critical safety protocols for handling 1-Chloro-3-methoxy-5-nitrobenzene in laboratory settings?

- Methodological Answer :

- PPE Requirements : Use impervious gloves, safety goggles, and protective clothing to prevent skin/eye contact. Respiratory protection (e.g., dust respirators) is advised if airborne particles are generated .

- Ventilation : Employ local exhaust systems or closed setups to minimize inhalation risks. Safety showers and eyewash stations must be accessible .

- Spill Management : Avoid environmental contamination by using airtight containers for waste collection. Prohibit unauthorized personnel from spill zones and adhere to federal disposal regulations .

Q. What synthetic routes are feasible for preparing this compound?

- Methodological Answer :

- Stepwise Functionalization : Start with a benzene derivative. Introduce methoxy groups via nucleophilic substitution (e.g., using methanol and a base), followed by nitration (HNO₃/H₂SO₄) and chlorination (Cl₂/FeCl₃).

- Regioselectivity : The methoxy group (-OCH₃) directs nitration to the para position relative to itself, while the chloro group (-Cl) deactivates the ring, favoring nitration at the meta position. Optimization of reaction conditions (temperature, catalyst) is critical to achieve the desired substitution pattern .

Q. How can researchers verify the purity of this compound post-synthesis?

- Methodological Answer :

- Chromatography : Use gas chromatography (GC) with a flame ionization detector (FID) for purity assessment (>99% as per GC standards) .

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., aromatic proton shifts at δ 7.5–8.5 ppm for nitro groups) and FT-IR (stretching vibrations at ~1520 cm⁻¹ for nitro and ~1250 cm⁻¹ for C-O in methoxy) .

Advanced Research Questions

Q. How can regioselectivity challenges be resolved during nitration of chloro-methoxybenzene precursors?

- Methodological Answer :

- Directing Effects : The methoxy group is a strong ortho/para-director, while chloro is a meta-director. Computational tools (e.g., DFT calculations) predict electron density distribution to identify preferred nitration sites.

- Protecting Groups : Temporarily protect the methoxy group (e.g., acetylation) to alter directing behavior, enabling controlled nitration .

Q. What strategies mitigate data contradictions in reported reaction yields for this compound?

- Methodological Answer :

- Variable Optimization : Systematically test reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, higher HNO₃ concentrations may favor nitration but risk over-oxidation.

- Reproducibility Checks : Cross-validate results using alternative characterization methods (e.g., HPLC vs. GC for purity) and replicate experiments under inert atmospheres to exclude moisture/oxygen interference .

Q. How do computational tools predict the reactivity of this compound in nucleophilic substitution?

- Methodological Answer :

- Molecular Modeling : Software like Gaussian or ORCA calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the nitro group’s electron-withdrawing nature lowers LUMO energy, favoring attack at the chloro-substituted position.

- Solvent Effects : Simulate solvation models (e.g., COSMO-RS) to assess how polar aprotic solvents (e.g., DMF) enhance reaction rates .

Q. What advanced techniques resolve structural ambiguities in derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.